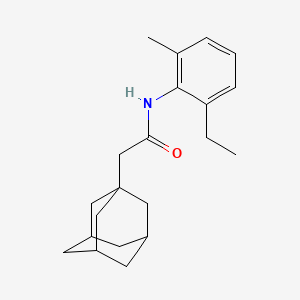
2-(1-adamantyl)-N-(2-ethyl-6-methylphenyl)acetamide
Descripción general
Descripción
2-(1-adamantyl)-N-(2-ethyl-6-methylphenyl)acetamide, also known as AEA, is a synthetic compound that belongs to the family of fatty acid amides. This compound has been studied for its potential as a therapeutic agent due to its ability to bind to cannabinoid receptors in the body. AEA has been found to have various biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
2-(1-adamantyl)-N-(2-ethyl-6-methylphenyl)acetamide binds to cannabinoid receptors in the body, specifically the CB1 and CB2 receptors. The endocannabinoid system is involved in various physiological processes, including pain, mood, and appetite. 2-(1-adamantyl)-N-(2-ethyl-6-methylphenyl)acetamide acts as an agonist for these receptors, meaning that it activates them and produces a response. This activation leads to various biochemical and physiological effects, including the modulation of neurotransmitter release and the regulation of inflammation.
Biochemical and Physiological Effects:
2-(1-adamantyl)-N-(2-ethyl-6-methylphenyl)acetamide has been found to have various biochemical and physiological effects. Studies have shown that 2-(1-adamantyl)-N-(2-ethyl-6-methylphenyl)acetamide can modulate the release of neurotransmitters, including dopamine, serotonin, and glutamate. 2-(1-adamantyl)-N-(2-ethyl-6-methylphenyl)acetamide has also been found to have anti-inflammatory and analgesic properties. Additionally, 2-(1-adamantyl)-N-(2-ethyl-6-methylphenyl)acetamide has been shown to have neuroprotective effects, protecting against oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(1-adamantyl)-N-(2-ethyl-6-methylphenyl)acetamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. 2-(1-adamantyl)-N-(2-ethyl-6-methylphenyl)acetamide is also stable and can be stored for long periods of time. However, 2-(1-adamantyl)-N-(2-ethyl-6-methylphenyl)acetamide has some limitations for lab experiments. It is a relatively new compound, and there is still much to be learned about its properties and potential applications. Additionally, 2-(1-adamantyl)-N-(2-ethyl-6-methylphenyl)acetamide can be difficult to work with due to its hydrophobic nature.
Direcciones Futuras
There are several potential future directions for research on 2-(1-adamantyl)-N-(2-ethyl-6-methylphenyl)acetamide. One area of interest is its potential as a therapeutic agent for various conditions, including anxiety, depression, and addiction. Another area of interest is its potential as a neuroprotective agent, protecting against oxidative stress and inflammation. Additionally, further research is needed to understand the mechanisms of action of 2-(1-adamantyl)-N-(2-ethyl-6-methylphenyl)acetamide and its interactions with the endocannabinoid system. Overall, 2-(1-adamantyl)-N-(2-ethyl-6-methylphenyl)acetamide is a promising compound with potential applications in various fields of research.
Aplicaciones Científicas De Investigación
2-(1-adamantyl)-N-(2-ethyl-6-methylphenyl)acetamide has been extensively studied for its potential therapeutic applications. Research has shown that 2-(1-adamantyl)-N-(2-ethyl-6-methylphenyl)acetamide has anti-inflammatory, analgesic, and neuroprotective properties. 2-(1-adamantyl)-N-(2-ethyl-6-methylphenyl)acetamide has also been found to have potential applications in the treatment of anxiety, depression, and addiction. Studies have shown that 2-(1-adamantyl)-N-(2-ethyl-6-methylphenyl)acetamide can modulate the endocannabinoid system, which is involved in various physiological processes, including pain, mood, and appetite.
Propiedades
IUPAC Name |
2-(1-adamantyl)-N-(2-ethyl-6-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO/c1-3-18-6-4-5-14(2)20(18)22-19(23)13-21-10-15-7-16(11-21)9-17(8-15)12-21/h4-6,15-17H,3,7-13H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHVCLQJBVFJSQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CC23CC4CC(C2)CC(C4)C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethyl-6-methylphenyl)-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(1-adamantyl)-N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}acetamide](/img/structure/B4136021.png)
![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B4136027.png)
amino]phenol](/img/structure/B4136051.png)
![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-3-nitrobenzamide](/img/structure/B4136056.png)

![4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(1-naphthyl)-2-pyrrolidinone](/img/structure/B4136082.png)
![2-[4-(anilinocarbonothioyl)-1-piperazinyl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B4136087.png)
![N,N-dicyclohexyl-2-({4-methyl-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4136089.png)
![4-benzyl-1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B4136105.png)

![2-(1-adamantyl)-N-[4-(1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B4136130.png)
![10-(1-phenylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4136136.png)
